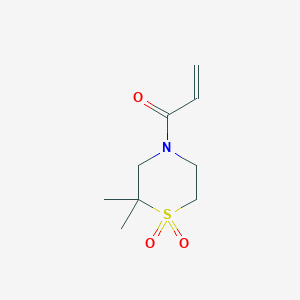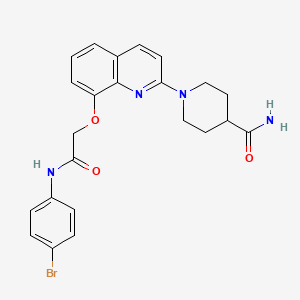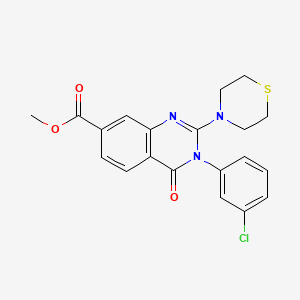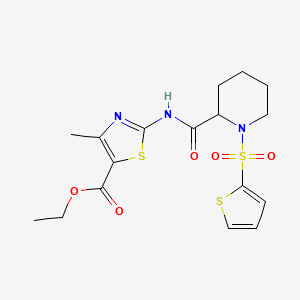![molecular formula C19H21ClN2O2 B2489516 (2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379953-85-0](/img/structure/B2489516.png)
(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone, also known as JNJ-7925476, is a small molecule inhibitor of the dopamine D2 receptor. It was developed by Janssen Pharmaceutica and has been studied for its potential use in treating neurological disorders such as schizophrenia and Parkinson's disease.
Mechanism of Action
(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone acts as a selective antagonist of the dopamine D2 receptor. This receptor is involved in the regulation of movement and mood, and its dysfunction has been implicated in neurological disorders such as schizophrenia and Parkinson's disease. By blocking the activity of the dopamine D2 receptor, (2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone may help to alleviate the symptoms of these disorders.
Biochemical and Physiological Effects:
(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone has been shown to have antipsychotic and antiparkinsonian effects in preclinical studies. It has also been shown to reduce the release of dopamine in the brain, which may contribute to its therapeutic effects. (2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone has been found to have a half-life of approximately 2.5 hours in rats, and its metabolites have been identified in the urine and feces.
Advantages and Limitations for Lab Experiments
(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone has several advantages for use in lab experiments. It has high affinity for the dopamine D2 receptor, making it a useful tool for studying the role of this receptor in neurological disorders. Its selectivity for the dopamine D2 receptor also reduces the potential for off-target effects. However, (2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone has limitations as well. Its short half-life may make it difficult to use in long-term studies, and its metabolism may vary between species.
Future Directions
There are several future directions for research on (2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Another area of interest is its potential use in animal models of these disorders, to better understand the mechanisms underlying their development and progression. Additionally, further studies are needed to determine the safety and efficacy of (2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone in humans.
Synthesis Methods
The synthesis of (2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone involves several steps, including the reaction of 2-chlorobenzaldehyde with 2-methylpyridine-4-carboxaldehyde to form 2-(2-chlorophenyl)-4-(2-methylpyridin-4-yl)but-3-en-2-ol. This intermediate is then reacted with 1-(4-piperidinyl)methanamine to form the final product, (2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone.
Scientific Research Applications
(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone has been studied for its potential use in treating neurological disorders such as schizophrenia and Parkinson's disease. It has been shown to have high affinity for the dopamine D2 receptor, which is involved in the regulation of movement and mood. In preclinical studies, (2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone has been shown to have antipsychotic and antiparkinsonian effects.
properties
IUPAC Name |
(2-chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-12-16(6-9-21-14)24-13-15-7-10-22(11-8-15)19(23)17-4-2-3-5-18(17)20/h2-6,9,12,15H,7-8,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHOYRHYUBKZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2489434.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2489435.png)
![2-Chloro-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B2489436.png)
![6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2489437.png)




![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2489444.png)

![3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea](/img/structure/B2489452.png)


![2-(7-methoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2489456.png)